molecular formula C15H16O6S B1150133 ODM-203

ODM-203

カタログ番号: B1150133
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor this compound inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.

科学的研究の応用

Antitumor Activity and Immunity

ODM-203 demonstrates significant antitumor activity by selectively inhibiting both FGFR and VEGFR family kinases. This inhibition is equally potent and occurs in the low nanomolar range. In addition, this compound shows potent antitumor activity in various models, including FGFR-dependent xenografts and angiogenic models, and has been observed to impact immune modulation in tumor environments. This modulation is evidenced by a decrease in immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells (Holmström et al., 2018).

Selective Inhibition in Cancer Models

This compound exhibits a balanced inhibition of both FGFR and VEGFR, making it a promising candidate for treating cancers with genomic alterations in these receptors. Its selective mode of action has been demonstrated in cellular assays and in vivo studies. This compound has shown strong anti-tumor activity in FGFR-dependent and angiogenic xenograft models, with a notable lack of activity in FGFR and VEGFR independent tumor models. This specificity underscores its potential utility in targeted cancer therapy (Holmström et al., 2015).

Clinical Trials and Patient Outcomes

This compound has undergone clinical trials in patients with solid tumors. These trials aimed to evaluate its tolerability, pharmacokinetics, and preliminary antitumor activity. The studies indicated that this compound was generally well tolerated and showed signs of therapeutic activity in patients with solid tumors. The optimal tablet dose was identified as 400 mg/day with food, highlighting its potential as a viable treatment option in clinical settings (Bono et al., 2020).

特性

分子式

C15H16O6S

SMILES

Unknown

外観

Solid powder

同義語

ODM-203;  ODM 203;  ODM203.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。